

An In-depth Technical Guide to 1-(2-Methoxyphenoxy)-2,3-epoxypropane

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Compound of Interest

Compound Name: 1-(2-Methoxyphenoxy)-2,3-epoxypropane

Cat. No.: B023674

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Introduction

1-(2-Methoxyphenoxy)-2,3-epoxypropane, also commonly known as guaiacol glycidyl ether, is an organic compound with the chemical formula $C_{10}H_{12}O_3$.^{[1][2]} It is characterized by a methoxy-substituted phenyl group linked to an epoxy propane moiety, which imparts unique chemical properties.^[1] This compound serves as a versatile and crucial intermediate in various chemical syntheses, most notably in the pharmaceutical industry for the production of β -adrenoblockers.^{[1][3]} Its primary application lies in the synthesis of drugs such as the antianginal agent ranolazine, the β -blocker moprolol, the anxiolytic mephenoxalone, and the skeletal muscle relaxant methocarbamol.^[3]

Nomenclature and Chemical Identifiers

- Systematic IUPAC Name: 2-[(2-methoxyphenoxy)methyl]oxirane^[4]
- Common Synonyms: Guaiacol glycidyl ether, Glycidyl 2-methoxyphenyl ether, 1,2-Epoxy-3-(2-methoxyphenoxy)propane^{[4][5]}
- CAS Number: 2210-74-4^{[2][5]}
- Molecular Formula: $C_{10}H_{12}O_3$ ^{[2][5]}
- Molecular Weight: 180.20 g/mol ^{[4][5]}

- EINECS Number: 218-644-8[5]

Core Physicochemical Properties

The physical and chemical properties of **1-(2-Methoxyphenoxy)-2,3-epoxypropane** are fundamental for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference(s) |
|---------------------|---|--------------|
| Appearance | Off-white or white crystalline solid | [5] |
| Molecular Weight | 180.20 g/mol | [4][5] |
| Melting Point | 33-36 °C | [5] |
| Boiling Point | 152-158 °C | [5] |
| Density | 1.142 g/cm ³ | [5] |
| Flash Point | 87.4 °C | [5] |
| Water Solubility | 4.21 g/L at 20 °C | [5] |
| Vapor Pressure | 0.0152 mmHg at 25 °C | [5] |
| Refractive Index | 1.526 | [5] |
| Storage Temperature | -20 °C (Freezer) or 2-8 °C (Refrigerated) | [5][6] |

Synthesis and Experimental Protocols

The synthesis of **1-(2-Methoxyphenoxy)-2,3-epoxypropane** typically involves the O-alkylation of 2-methoxyphenol (guaiacol) with epichlorohydrin in the presence of a base.[3] This reaction can proceed through two primary mechanisms: direct substitution of the chlorine atom by the phenoxide, or initial epoxide ring-opening by the phenoxide followed by intramolecular epoxidation.[3]

Detailed Experimental Protocol for Synthesis

An efficient synthesis process has been described which provides a high yield and purity of the final product.[7]

Materials:

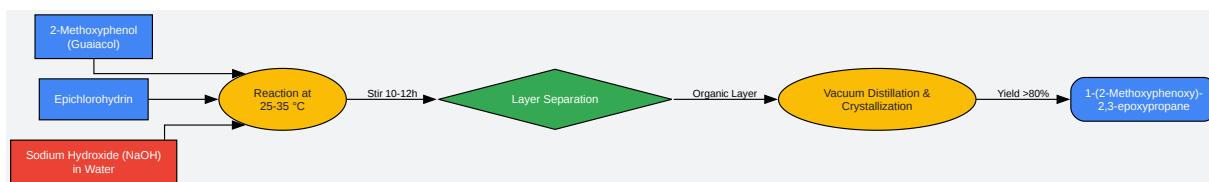
- 2-methoxyphenol (10 kg, 80.55 mol)
- Epichlorohydrin (22.35 kg, 241.62 mol)
- Sodium hydroxide (NaOH)
- Water
- Isopropanol (for purification)[8]

Procedure:

- A solution of 2-methoxyphenol (10 kg) in water (40 L) is prepared in a reaction vessel at approximately 30 °C.[7]
- Sodium hydroxide (1.61 kg, 40.25 mol) dissolved in water (10 L) is added to the vessel. The mixture is stirred for 30-45 minutes.[7]
- Epichlorohydrin (22.35 kg) is then added, and the reaction mixture is stirred for 10-12 hours at a controlled temperature of 25-35 °C.[7]
- After the reaction period, the layers are separated. The organic layer (bottom layer) is retained and washed with water (40 L).[7]
- A solution of sodium hydroxide (3.22 kg, 80.5 mol) in water (10 L) is added to the organic layer at 27 °C, and the mixture is stirred for an additional 5-6 hours.[7]
- The product layer is separated again and washed with a sodium hydroxide solution.[7]
- Excess epichlorohydrin is recovered from the product layer by distillation under vacuum (650-700 mmHg) at a temperature below 90 °C.[7][8]

- The resulting crude oily product is dissolved in isopropanol (3.0 L) and cooled to 0 °C to induce crystallization.[8]
- The solid product is collected by filtration, yielding **1-(2-methoxyphenoxy)-2,3-epoxypropane** with a purity of over 98%. [8]

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **1-(2-Methoxyphenoxy)-2,3-epoxypropane**.

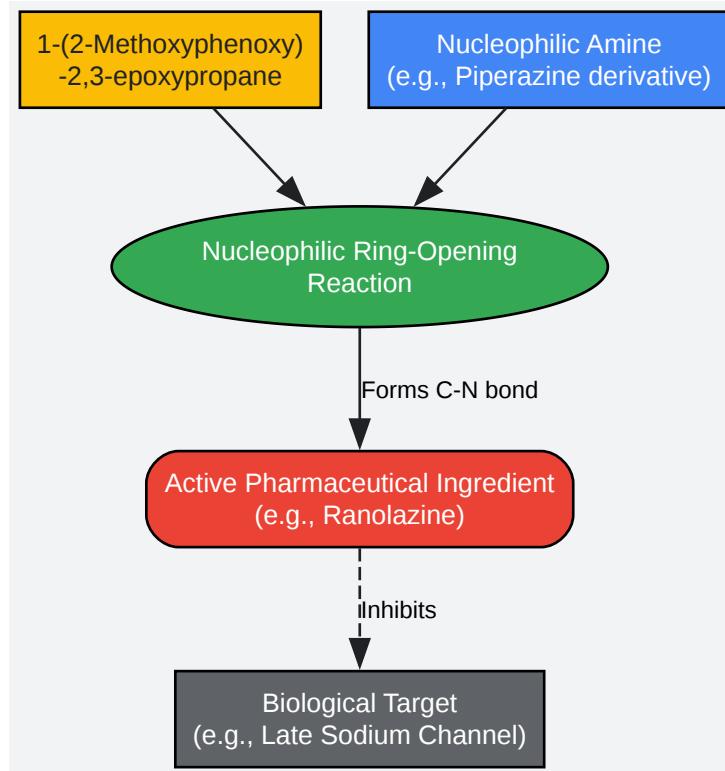
Reactivity and Biological Role

The primary chemical reactivity of **1-(2-Methoxyphenoxy)-2,3-epoxypropane** is centered around its strained epoxide ring. This functional group is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in the synthesis of various pharmaceutical compounds.[3]

Role as a Pharmaceutical Intermediate

This compound itself does not have a known direct mechanism of action in biological systems. [1] Its significance lies in its role as a key building block for more complex molecules with therapeutic activity.[1][3] For example, in the synthesis of ranolazine, the epoxide ring is opened by a secondary amine of a piperazine derivative to form the final drug substance. Ranolazine functions by inhibiting the late sodium current in cardiac cells, which is beneficial in treating chronic angina.[1]

Logical Relationship in Drug Synthesis



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